2,6-Naphthyridine-1-carboxylic acid - 1206974-52-8

2,6-Naphthyridine-1-carboxylic acid

Catalog Number: EVT-1695640
CAS Number: 1206974-52-8
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Hydroxybenzo[c][2,6]naphthyridine-1,4-dione

  • Compound Description: This compound serves as a potential precursor in the synthesis of various [, ]benzo[c]naphthyridine derivatives. []

4-(2-Aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester

  • Compound Description: This compound undergoes rearrangements under various conditions to yield several products, including a benzo[c][2,7]naphthyridine derivative. []

5,6-Dihydro-2,4-dimethyl-5-oxobenzo[c][2,7]naphthyridine-1-carboxylic acid ethyl ester

  • Compound Description: This compound is a minor product isolated from the rearrangement reactions of 4-(2-Aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester. []

6-Hydroxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid

  • Compound Description: Identified as a degradation product of a nifedipine analog, this compound further emphasizes the presence of benzo[c][2,7]naphthyridine structures in various chemical processes. []

5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945)

  • Compound Description: CX-4945 represents a clinically relevant ATP-competitive inhibitor of protein kinase CK2, showcasing the therapeutic potential of benzo[c][2,6]naphthyridine derivatives in cancer treatment. []

1-Cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diazaspiro[3.4]oct-6-yl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid aspartic acid salt

  • Compound Description: This compound, designed to enhance solubility and stability compared to its phosphate or hydrochloride counterparts, demonstrates the importance of salt formation in drug development. []
  • Relevance: This compound emphasizes the pharmaceutical relevance of the [, ]naphthyridine-3-carboxylic acid scaffold, a close structural analog of 2,6-Naphthyridine-1-carboxylic acid with additional substitutions and a different carboxylic acid position.
  • Compound Description: This series of compounds, particularly the dione derivatives, display promising antibacterial activity, highlighting the potential of these structural motifs in medicinal chemistry. []

7-Chloro-1-cyclopropyl-1,4-dihydro-8-fluoro-4-oxo-1,6-naphthyridine-3-carboxylic acid

  • Compound Description: This compound is a key intermediate in the synthesis of 7-amino-1-cyclopropyl-8-fluoro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acids, which are being explored as potential antibacterial agents. [, ]

7-Amino-1-cyclopropyl-8-fluoro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acids

  • Compound Description: These compounds, synthesized from 7-chloro-1-cyclopropyl-1,4-dihydro-8-fluoro-4-oxo-1,6-naphthyridine-3-carboxylic acid, are being investigated for their antibacterial properties. [, ]

1-Alkyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and 1-Alkyl-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acids

  • Compound Description: These compounds, particularly those with a cyclic amine at position 7, demonstrated enhanced in vitro antibacterial activity, with the 1,8-naphthyridine derivatives generally showing superior potency compared to their 1,6-counterparts. []

Properties

CAS Number

1206974-52-8

Product Name

2,6-Naphthyridine-1-carboxylic acid

IUPAC Name

2,6-naphthyridine-1-carboxylic acid

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-7-2-3-10-5-6(7)1-4-11-8/h1-5H,(H,12,13)

InChI Key

KDICSYPNPIHTNF-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1C=NC=C2)C(=O)O

Canonical SMILES

C1=CN=C(C2=C1C=NC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.